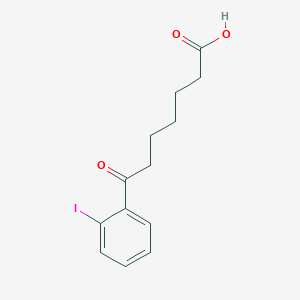

7-(2-Iodophenyl)-7-oxoheptanoic acid

Descripción general

Descripción

7-(2-Iodophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid typically involves the reaction of 2-iodophenylacetic acid with an appropriate alkyl ketone under photostimulated conditions. This method leverages the photostimulated reactions of 2-(2-iodophenyl)acetic acid with carbanions by the SRN1 mechanism . The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-Iodophenyl)-7-oxoheptanoic acid can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to replace the iodine atom.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-(2-Iodophenyl)-7-oxoheptanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 7-(2-Iodophenyl)-7-oxoheptanoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodophenylacetic acid: Similar structure but lacks the heptanoic acid chain.

7-Oxoheptanoic acid: Similar structure but lacks the iodine atom on the phenyl ring.

Uniqueness

7-(2-Iodophenyl)-7-oxoheptanoic acid is unique due to the presence of both the iodine atom and the ketone group on the heptanoic acid chain

Actividad Biológica

7-(2-Iodophenyl)-7-oxoheptanoic acid, with the CAS number 898790-74-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound features a long carbon chain typical of fatty acids, combined with an aromatic iodophenyl group. The presence of iodine enhances its reactivity, which is crucial for various biological interactions. The molecular formula is and it has a molecular weight of approximately 320.17 g/mol.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. The unique substitution pattern contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound against plant pathogenic microorganisms. The iodophenyl component is believed to enhance the reactivity with microbial targets, leading to effective inhibition of growth.

Anticancer Potential

The compound has been investigated for its role in synthesizing phenoxazine derivatives, which have demonstrated anticancer properties. The structural modifications derived from this compound have shown promise in developing new chemotherapeutic agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

-

Reactions with Organometallic Compounds :

- Utilization of organomagnesium or organolithium compounds to achieve high yields.

- This method is essential for creating arylbismuth derivatives that are pivotal in further biochemical applications.

-

Modification of Phenolic Compounds :

- Synthesis often involves N-functionalized phenol with 2-iodophenyl salt under controlled conditions to prevent oxidation.

- Results in compounds that exhibit strong interactions due to hypervalent iodine bonding.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives showed that those derived from this compound exhibited significant inhibition against specific pathogens. The results indicated a dose-dependent response, highlighting the compound's potential as an agricultural biocide.

| Compound | Pathogen Inhibited | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| Derivative A | Staphylococcus aureus | 20 |

| Derivative B | Fusarium oxysporum | 18 |

Case Study 2: Anticancer Properties

In another research effort, derivatives synthesized from this compound were tested for cytotoxicity against various cancer cell lines. The findings suggested that modifications led to enhanced potency compared to non-iodinated analogs.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 10 | Phenoxazine derivative |

| HeLa (Cervical) | 8 | Modified derivative |

| A549 (Lung) | 12 | Parent compound |

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the iodophenyl group interacts with specific enzymes or receptors, leading to altered cellular responses. The presence of the ketone group may also play a role in enhancing the compound's reactivity and interaction with biological targets.

Propiedades

IUPAC Name |

7-(2-iodophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBOBJJZBBICII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645394 | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-74-4 | |

| Record name | 2-Iodo-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.